molecular formula C13H12F3NO3 B2949573 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034305-62-7

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No.: B2949573
CAS No.: 2034305-62-7
M. Wt: 287.238
InChI Key: QHKHKAJJIMLNCT-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[221]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone is a complex organic compound characterized by its bicyclic structure containing oxygen and nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes. These intermediates can then be further functionalized to introduce the trifluoro-3-methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification processes to achieve the desired purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. In biology, it can be used as a probe to study biological systems due to its unique structural features.

Medicine

In the field of medicine, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a valuable candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-5-azabicyclo[2.2.1]heptane derivatives: : These compounds share the bicyclic core structure but differ in their substituents.

  • Trifluoromethoxyphenyl derivatives: : These compounds contain the trifluoromethoxyphenyl group but have different core structures.

Uniqueness

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone is unique due to its combination of the bicyclic core and the trifluoromethoxyphenyl group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c1-19-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-20-7/h3,6-7H,2,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKHKAJJIMLNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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